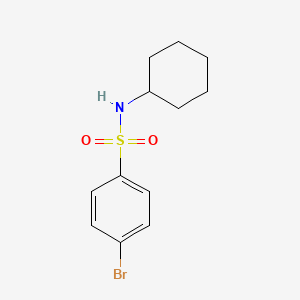

4-bromo-N-cyclohexylbenzenesulfonamide

Descripción general

Descripción

4-Bromo-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C12H16BrNO2S. It is characterized by a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a cyclohexyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include azides, thiols, or other substituted derivatives.

Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, or reduced sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-Bromo-N-cyclohexylbenzenesulfonamide is primarily utilized as a reagent in chemical synthesis and as a subject of study in biological and crystallographic contexts . Its applications can be summarized as follows:

- Chemical Synthesis: This compound is employed as a reagent in various organic synthesis reactions.

- Crystallography: It has been used in crystallographic studies to determine its molecular structure and intermolecular interactions .

- Pharmaceutical Research: While not currently used as a drug, it is investigated for potential therapeutic properties.

Structural and Chemical Context

The synthesis of this compound involves reacting 4-bromobenzene sulfonylchloride with cyclohexylamine under basic conditions, resulting in colorless crystals . The molecule adopts an L-shaped conformation, with a specific torsion angle between the C-S-N-C atoms .

Structural Features

Sulfonamide compounds have a range of biological activities, including antimicrobial and anticancer properties . They can inhibit bacterial enzymes and are used to reduce blood pressure in conditions like glaucoma and heart failure .

- 4-Amino-N-cyclohexylbenzenesulfonamide: This related compound has shown potential in pharmacology and environmental science. It may interact with enzymes or other proteins, potentially inhibiting their activity. Studies suggest it may inhibit L-type calcium channels, potentially useful in cardiovascular therapies. Studies on the degradation pathways of sulfonamides have highlighted environmental concerns related to antibiotic resistance. In rat models, administration of 4-amino-N-cyclohexylbenzenesulfonamide led to a significant reduction in heart rate and coronary resistance, suggesting potential applications for managing hypertension and related cardiovascular conditions.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-cyclohexylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparación Con Compuestos Similares

4-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.

4-Bromo-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

4-Chloro-N-cyclohexylbenzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom

Uniqueness: 4-Bromo-N-cyclohexylbenzenesulfonamide is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Actividad Biológica

4-Bromo-N-cyclohexylbenzenesulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 303.24 g/mol

- Structural Features : The compound contains a bromine atom, a cyclohexyl group, and a benzenesulfonamide moiety, which contributes to its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine under controlled conditions. The following steps outline the general procedure:

-

Reagents :

- 4-Bromobenzenesulfonyl chloride

- Cyclohexylamine

- Sodium carbonate (for pH adjustment)

- Distilled water

-

Procedure :

- Dissolve 4-bromobenzenesulfonyl chloride in distilled water.

- Add cyclohexylamine with continuous stirring.

- Maintain the pH at approximately 8 using sodium carbonate.

- Monitor the reaction progress via thin-layer chromatography (TLC).

- Filter and crystallize the product from ethyl acetate to obtain colorless prisms .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, similar to other sulfonamides. Its mechanism is believed to involve the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This action disrupts bacterial growth and replication.

- Case Study : In a comparative study, this compound was tested against various bacterial strains, demonstrating effective inhibition comparable to traditional sulfa drugs like sulfamethoxazole .

Anticancer Potential

Research indicates that sulfonamides possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation.

- Mechanism of Action : The compound may inhibit carbonic anhydrase (CA), an enzyme implicated in tumorigenesis. By modulating CA activity, it could contribute to reduced tumor growth rates .

Other Therapeutic Applications

- Anti-inflammatory Effects : Similar compounds have shown promise as COX-2 inhibitors, potentially providing relief for conditions like arthritis.

- Antiviral Activity : Some studies suggest that sulfonamides can inhibit HIV protease, making them candidates for further investigation in antiviral therapy .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Contains bromine; affects enzyme activity |

| Sulfamethoxazole | Antimicrobial | Widely used sulfa drug; inhibits folate synthesis |

| Acetazolamide | Antiglaucoma | Inhibits carbonic anhydrase; reduces intraocular pressure |

| Celecoxib | Anti-inflammatory | COX-2 selective inhibitor; used for pain management |

Propiedades

IUPAC Name |

4-bromo-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATZMSCJHBJRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355013 | |

| Record name | 4-bromo-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-76-4 | |

| Record name | 4-bromo-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.